molecular formula C7H13N3O B1437497 1-[1-(2-methoxyethyl)-1H-imidazol-5-yl]methanamine CAS No. 1083300-53-1

1-[1-(2-methoxyethyl)-1H-imidazol-5-yl]methanamine

Cat. No.: B1437497
CAS No.: 1083300-53-1
M. Wt: 155.2 g/mol
InChI Key: MDCFCBFPWMFMFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(2-methoxyethyl)-1H-imidazol-5-yl]methanamine is a chemical compound with the molecular formula C7H13N3O. It belongs to the class of imidazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-methoxyethyl)-1H-imidazol-5-yl]methanamine typically involves the reaction of 1-(2-methoxyethyl)-1H-imidazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imidazolium salt, which is then reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-methoxyethyl)-1H-imidazol-5-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

1-[1-(2-methoxyethyl)-1H-imidazol-5-yl]methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(2-methoxyethyl)-1H-imidazol-5-yl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-(2-methoxyethyl)-1H-imidazole: A precursor in the synthesis of 1-[1-(2-methoxyethyl)-1H-imidazol-5-yl]methanamine.

    1-(2-methoxyethyl)-1H-imidazol-4-yl]methanamine: A structural isomer with similar chemical properties.

    1-(2-methoxyethyl)-1H-imidazol-2-yl]methanamine: Another structural isomer with distinct reactivity.

Uniqueness

This compound is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its methanamine group allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug development.

Properties

IUPAC Name

[3-(2-methoxyethyl)imidazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-11-3-2-10-6-9-5-7(10)4-8/h5-6H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCFCBFPWMFMFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NC=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(2-methoxyethyl)-1H-imidazol-5-yl]methanamine
Reactant of Route 2
Reactant of Route 2
1-[1-(2-methoxyethyl)-1H-imidazol-5-yl]methanamine
Reactant of Route 3
1-[1-(2-methoxyethyl)-1H-imidazol-5-yl]methanamine
Reactant of Route 4
Reactant of Route 4
1-[1-(2-methoxyethyl)-1H-imidazol-5-yl]methanamine
Reactant of Route 5
Reactant of Route 5
1-[1-(2-methoxyethyl)-1H-imidazol-5-yl]methanamine
Reactant of Route 6
Reactant of Route 6
1-[1-(2-methoxyethyl)-1H-imidazol-5-yl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.